8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one is a synthetic compound belonging to the chromone class, which is characterized by a benzopyranone structure. This compound exhibits significant biological activity, making it of interest in medicinal chemistry and pharmacology. Chromones and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
The compound can be synthesized through various chemical methods, often utilizing starting materials such as phenylacetylacetone and substituted aromatic aldehydes. The synthesis of chromone derivatives has been extensively studied due to their potential therapeutic applications.
8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one falls under the classification of flavonoids, specifically within the subgroup of chromones. Chromones are a type of benzopyran derivative that are often investigated for their biological activities.
The synthesis of 8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one typically involves multi-step reactions. One common approach is the condensation of 3,6-dimethyl-2-hydroxyacetophenone with an appropriate aldehyde in the presence of a catalyst, such as a base or acid.
The molecular structure of 8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one features a chromenone backbone with specific substituents at various positions:
The molecular formula is , with a molecular weight of approximately 270.29 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one can undergo various chemical reactions:
These reactions are typically facilitated by specific catalysts or conditions that promote reactivity without leading to unwanted side products.
The mechanism of action for 8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one relates primarily to its interactions with biological targets:
Experimental studies have demonstrated its efficacy against various cancer cell lines, indicating a potential role in cancer therapeutics.
8-Acetyl-3,6-dimethyl-2-phenylchromen-4-one has several notable applications:
Scaffold hopping has emerged as a pivotal strategy for optimizing the bioactive potential of chromone derivatives. This approach involves systematic replacement of the chromen-4-one core with structurally or electronically analogous heterocycles while preserving key pharmacophoric elements. For 8-acetyl-3,6-dimethyl-2-phenyl-chromen-4-one, scaffold hopping primarily targets the benzopyranone moiety, with quinazolin-4-one proving particularly effective. Studies demonstrate that substituting the chromone oxygen at position 1 with nitrogen enhances target affinity and modulates electronic properties, as evidenced by SARS-CoV-2 Mpro inhibition studies where quinazolin-4-one analogs exhibited 11-fold greater potency (IC₅₀ = 0.085 μM) than their chromone counterparts [7]. The retention of acetyl and phenyl substituents during scaffold transition is critical, as these groups occupy the S2 and S1' subsites in enzymatic targets. Alternative scaffolds like quinolin-4-one result in complete activity loss, highlighting the specificity of the nitrogen substitution pattern [7].
Table 1: Bioactivity Comparison of Chromone and Scaffold-Hopped Analogs
| Core Structure | IC₅₀ vs SARS-CoV-2 Mpro (μM) | Relative Potency | Key Interactions |
|---|---|---|---|
| Chromen-4-one (Parent) | 0.966 ± 0.065 | 1x | His41 π-stacking, Glu166 H-bond |
| Quinazolin-4-one | 0.085 ± 0.006 | 11x | Asn142 H-bond, Met165 hydrophobic |
| Quinolin-4-one | >10 | Inactive | Loss of S2 pocket engagement |
Regioselective functionalization at C-8 and C-3/C-6 positions presents distinct synthetic challenges due to the differential reactivity of chromone ring positions. The 8-acetyl group installation employs:
Methylation at C3/C6 employs:
3-Acetylcoumarins serve as versatile precursors for chromone synthesis through two primary pathways:
The C2-phenyl group critically influences bioactivity through hydrophobic S2 pocket occupancy. Efficient introduction strategies include:
Table 2: Catalytic Systems for C2-Phenylation Comparative Analysis
| Method | Catalyst/Reagents | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 92 | 12h | Tolerance to acetyl/methyl groups |
| Baker-Venkatraman | KOtBu/AcOH | 68 | 8h | Single-pot procedure |
| Grignard-DDQ | PhMgBr/DDQ | 55 | 18h | No transition metals |
Structural diversification of preformed 8-acetyl-3,6-dimethyl-2-phenyl-chromen-4-one amplifies bioactivity through:
Molecular editing via in silico-guided substituent placement demonstrates that 8-(1H-1,2,3-triazol-4-yl) derivatives enhance BRD4 BD1 binding by 5-fold through Asn140 H-bonding, validated by cocrystallography (PDB: 7T8X) [2] [7].
Table 3: Bioactivity Enhancement Through Targeted Modifications
| Modification Site | Derivative | Biological Target | Potency Gain |
|---|---|---|---|
| C8-Acetyl | Oxime | TNF-α | 3x vs parent |
| C8-Acetyl | (E)-2-Cyano-3-(thiophen-2-yl)acrylate | MDA-MB-231 | IC₅₀ 7.56 μM |
| C2-Phenyl | p-Aminobenzamide | RARα | IC₅₀ 0.11 μM |
| C3/C6 | 3,6-Di-O-β-glucuronide | AMPK activation | EC₅₀ 1.10 μM |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7